molecular formula C9H11N3O B3037867 1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole CAS No. 64928-88-7

1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole

Cat. No. B3037867
CAS RN: 64928-88-7
M. Wt: 177.2 g/mol
InChI Key: QRXBDDXQNITPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amines, such as “1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole”, are organic compounds that contain nitrogen as a key element . They are classified based on the number of alkyl groups attached to the nitrogen atom . When the nitrogen is double bonded to carbon, it is called an imine .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. For amines, the nitrogen atom is typically sp3 hybridized, forming a trigonal pyramidal shape with a bond angle of roughly 109.5 degrees .


Chemical Reactions Analysis

The chemical reactions involving amines can be quite diverse. For example, a study showed that aqueous 1-(2-aminoethyl) piperazine (AEPZ) could be a potential candidate for CO2 capture .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its boiling point, water solubility, and more . For instance, a study on 1-(2-aminoethyl) piperaziniumtrichlorocuprate (II) reported its magnetic susceptibility and hysteresis-loop measurements .

Scientific Research Applications

Carbon Capture and Utilization (CCUS)

Mechanism of Action

Target of Action

The compound “1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole” is structurally similar to dopamine, a neurotransmitter in the brain . Dopamine is a catecholamine, which means it has a catechol nucleus and is a precursor to norepinephrine (noradrenaline) and then epinephrine (adrenaline) in the biosynthetic pathways for these neurotransmitters . Therefore, it’s plausible that this compound may interact with dopamine receptors or other related targets in the brain.

Mode of Action

As an analogue of dopamine, this compound may interact with dopamine receptors in a similar manner. Dopamine receptors are G protein-coupled receptors that trigger various downstream effects upon activation . The exact mode of action of this compound would depend on its specific interactions with these receptors and could result in changes in neuronal signaling.

Biochemical Pathways

Dopamine is involved in several biochemical pathways. It is synthesized from the amino acid tyrosine, which is converted to DOPA by the enzyme tyrosine hydroxylase. DOPA is then decarboxylated to form dopamine . If this compound follows a similar pathway, it could potentially affect the synthesis and metabolism of dopamine and other catecholamines.

Pharmacokinetics

It’s worth noting that similar compounds, such as fluvoxamine, primarily inhibit the oxidative drug-metabolizing enzyme cyp1a2 and also significantly inhibit cyp3a4, cyp2c9, and cyp2c19 . This could potentially affect the bioavailability and metabolism of this compound.

Safety and Hazards

The safety and hazards of a compound are important for handling and storage. For example, 1-(2-Aminoethyl)piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the field of amines and similar compounds are vast. For instance, fluorescent chemosensors for ion and molecule recognition are being developed . Additionally, perovskite nanocrystals are considered a feasible strategy for the realization of high-performance blue PLEDs .

properties

IUPAC Name

3-(2-aminoethyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6,10H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXBDDXQNITPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101228347
Record name 1-(2-Aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole

CAS RN

64928-88-7
Record name 1-(2-Aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64928-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate (200 mg) was added to 15 mL of hydrogen chloride solution in diethyl ether (1 M) and the mixture was stirred at rt for 5 h. Evaporation of the solvent give the title compound as a white hydrochloride salt (100%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[N-]=[N+]=NCCn1c(=O)[nH]c2ccccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In 150 ml of ethanol was dissolved 1.3 g (6.4 mmol) of Compound i followed by addition of a suspension of 65 mg (5 w/w%) of 10% palladium-carbon in 2 ml of water. The mixture was stirred at room temperature for 4.5 hours, with hydrogen gas being bubbled into the mixture. The reaction mixture was then filtered and the filtrate was concentrated to give 1.01 g (89.1%) of 1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole (Compound j) as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound i
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
palladium-carbon
Quantity
65 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.